molecular formula C14H11BrN2O3 B5520981 5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide

Cat. No.: B5520981
M. Wt: 335.15 g/mol
InChI Key: NWOXVSRZYCDAOL-UHFFFAOYSA-N
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Description

5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is a chemical compound that features a bromine atom, a nicotinamide group, and a dihydrobenzo dioxin moiety

Scientific Research Applications

5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the retrieved papers, it’s worth noting that sulfonamides, which this compound is a part of, are known for their broad spectrum anti-bacterial action . They are also reported to display excellent inhibition properties against carbonic anhydrase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by coupling with nicotinic acid or its derivatives under appropriate conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
  • 6-chloro-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)chromen-4-one oxime
  • 7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine

Uniqueness

5-bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide is unique due to the presence of both a bromine atom and a nicotinamide group, which can confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c15-10-5-9(7-16-8-10)14(18)17-11-1-2-12-13(6-11)20-4-3-19-12/h1-2,5-8H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOXVSRZYCDAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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